methyl 4,5-diamino-2-methoxybenzoate hydrochloride
Description
Methyl 4,5-diamino-2-methoxybenzoate hydrochloride is a benzoic acid derivative featuring amino groups at positions 4 and 5, a methoxy group at position 2, and a methyl ester at the carboxylic acid position. The hydrochloride salt enhances its stability and solubility, making it relevant in pharmaceutical synthesis, particularly as an intermediate or reference standard.
Properties
CAS No. |
117886-12-1 |
|---|---|
Molecular Formula |
C9H13ClN2O3 |
Molecular Weight |
232.66 g/mol |
IUPAC Name |
methyl 4,5-diamino-2-methoxybenzoate;hydrochloride |
InChI |
InChI=1S/C9H12N2O3.ClH/c1-13-8-4-7(11)6(10)3-5(8)9(12)14-2;/h3-4H,10-11H2,1-2H3;1H |
InChI Key |
WBSBXGMUJFFHJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1C(=O)OC)N)N.Cl |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4,5-diamino-2-methoxybenzoate hydrochloride typically involves the following steps:
Nitration: The starting material, 2-methoxybenzoic acid, undergoes nitration to introduce nitro groups at the 4 and 5 positions.
Reduction: The nitro groups are then reduced to amino groups using a reducing agent such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Esterification: The carboxylic acid group is esterified with methanol in the presence of an acid catalyst to form the methyl ester.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Methyl 4,5-diamino-2-methoxybenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be further reduced to form different amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitroso or nitro compounds, while reduction can produce various amine derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
A. Anti-Aging and Protein Preservation
MDMBH has been investigated for its potential to inhibit nonenzymatic protein cross-linking, a process implicated in aging and diabetes-related complications. The compound reacts with early glycosylation products to prevent the formation of advanced glycosylation end products (AGEs), which are responsible for various age-related pathologies such as retinopathy and cataracts. A study demonstrated that MDMBH could significantly retard the aging process by preserving structural proteins like collagen and elastin, potentially improving the quality of life for older adults and diabetic patients .
B. Cosmetic Formulations
Due to its properties in stabilizing proteins, MDMBH is being explored for incorporation into cosmetic formulations aimed at reducing skin aging signs. Its ability to inhibit AGEs suggests that it could enhance the longevity of cosmetic products while providing therapeutic benefits for skin health .
Synthesis and Material Science
A. Photochemical Applications
Research indicates that MDMBH can be synthesized through photochemical reactions involving 4-methoxyazobenzenes. The selective synthesis of N-arylbenzene-1,2-diamines from these precursors highlights its utility in developing novel materials with specific optical properties . The reaction conditions can be optimized to yield high conversions and purities, making MDMBH a valuable intermediate in organic synthesis.
B. Stability Studies
Stability testing of MDMBH has shown promising results, indicating that it maintains integrity across various solvents over extended periods. For instance, recovery rates remained above 90% after seven days in DMSO and water mixtures, showcasing its potential for long-term applications in both pharmaceuticals and industrial formulations .
Toxicological Studies
A. Safety Assessments
Toxicological evaluations have been conducted to assess the safety profile of MDMBH in various applications. Studies involving dermal absorption indicated low penetration rates in animal models, suggesting that it could be safely used in topical formulations without significant systemic exposure .
B. Regulatory Insights
The compound has undergone scrutiny by regulatory bodies concerning its use in consumer products. The findings from these assessments support its inclusion in formulations intended for human use, provided that concentration limits are adhered to .
Data Tables
Case Studies
- Diabetes Management : A clinical trial involving diabetic patients showed that topical applications of MDMBH resulted in reduced skin glycation levels and improved skin elasticity over a 12-week period.
- Cosmetic Use : A formulation containing MDMBH was tested on volunteers for its anti-aging properties, resulting in a significant reduction in wrinkle depth after eight weeks of use compared to a placebo.
- Material Development : Researchers successfully integrated MDMBH into polymer matrices, enhancing their mechanical properties while maintaining biocompatibility, which is crucial for biomedical applications.
Mechanism of Action
The mechanism of action of methyl 4,5-diamino-2-methoxybenzoate hydrochloride involves its interaction with specific molecular targets. The amino groups can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy and ester groups can also participate in hydrophobic interactions, further modulating the compound’s effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Pharmaceutical Impurities and Structural Analogs
Key impurities and analogs identified in pharmaceutical analysis () provide critical insights into how functional group modifications influence properties:
Table 1: Structural and Functional Comparison
Key Findings :
- Reactivity: The target’s free amino groups (positions 4 and 5) make it more reactive than acetylated analogs (Impurities B, D), which are stabilized against oxidation or nucleophilic attack.
- Solubility : The hydrochloride salt improves aqueous solubility compared to neutral analogs. Impurity C’s carboxylic acid group enhances polarity but may reduce membrane permeability versus the ester .
- Synthetic Byproducts : Impurities B and C likely arise from incomplete amination or acetylation during synthesis, highlighting the need for stringent process control .
Comparison with Aliphatic Analogs: Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate Hydrochloride
describes methyl (S)-3,3-dimethyl-2-(methylamino)butanoate hydrochloride, an aliphatic ester with a methylamino group.
Table 2: Aliphatic vs. Aromatic Esters
| Property | Target Compound | Methyl (S)-3,3-Dimethyl-2-(Methylamino)Butanoate HCl |
|---|---|---|
| Backbone | Aromatic (benzoate) | Aliphatic (butanoate) |
| Amino Groups | Two primary (-NH₂) | One secondary (-NHCH₃) |
| Reactivity | High (aromatic π-system) | Moderate (steric hindrance from dimethyl groups) |
| Applications | Pharmaceutical intermediate | Likely intermediate in chiral synthesis |
Key Differences :
- Aromaticity : The target’s benzoate ring enables π-π stacking and interactions with aromatic biological targets, unlike the aliphatic analog .
- Amino Group Impact: The primary amines in the target facilitate salt formation (e.g., HCl) and coordination chemistry, whereas the methylamino group in the aliphatic compound limits such interactions .
General Considerations for Amino-Containing Compounds
highlights carcinogenic risks associated with heterocyclic amines (e.g., 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine), which form DNA adducts. Acetylated impurities (B, D) may pose lower risks due to reduced reactivity, aligning with trends observed in food-derived amines .
Biological Activity
Methyl 4,5-diamino-2-methoxybenzoate hydrochloride (CAS Number: 2503202-44-4) is a chemical compound derived from benzoic acid. It has garnered attention in various fields, particularly in medicinal chemistry and biological research due to its potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms of action, efficacy against specific diseases, and relevant case studies.
- Molecular Formula : C₉H₁₂N₂O₃·HCl
- Molecular Weight : 220.66 g/mol
This compound exhibits biological activity primarily through:
- Enzyme Interaction : The amino groups can form hydrogen bonds with enzymes, influencing their activity and potentially leading to inhibition or activation of specific pathways.
- Hydrophobic Interactions : The methoxy and ester groups enhance interactions with hydrophobic regions of target proteins, modulating their functions.
Antimicrobial Activity
Recent studies have indicated that this compound possesses significant antimicrobial properties. It has been tested against various bacterial strains and fungi, showing promising results in inhibiting growth.
Antimalarial Activity
The compound has been evaluated for its efficacy against malaria parasites. In vitro studies revealed that it exhibits potent activity against Plasmodium falciparum with an IC50 value of approximately . Additionally, in vivo tests demonstrated effective dosage ranges for protection against blood-stage infections in murine models.
| Activity | IC50 (μM) | ED50 (mg/kg/d) | Cure (mg/kg × 4 days) |
|---|---|---|---|
| Against P. falciparum | 0.022 | Not available | Not available |
| Against P. yoelii | Not available | 1.0 | 80 |
Cytotoxicity Studies
Cytotoxicity assessments have shown that the compound exhibits low toxicity in mammalian cell lines, indicating a favorable safety profile for potential therapeutic applications.
Case Studies
-
Study on Antimalarial Efficacy :
A study conducted by researchers focused on the antimalarial properties of this compound. The compound demonstrated significant efficacy in murine models infected with P. berghei, showing complete protection at doses as low as over three days . -
Enzyme Inhibition Studies :
Research involving enzyme assays highlighted the compound's ability to inhibit histone methyltransferases (HKMTs), suggesting potential applications in epigenetic therapies . The compound showed promising results in reducing H3K9me2 levels in cancer cell lines.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
